molecular formula C20H21N3O3 B029162 Zolpidem 6-Carboxylic Acid Methyl Ester CAS No. 917252-81-4

Zolpidem 6-Carboxylic Acid Methyl Ester

Cat. No. B029162
M. Wt: 351.4 g/mol
InChI Key: PJGUQNRCDQDKRX-UHFFFAOYSA-N
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Description

Zolpidem 6-Carboxylic Acid Methyl Ester is a metabolite with the molecular formula C20H21N3O3 and a molecular weight of 351.4 . It is used in pharmaceutical toxicology research .


Synthesis Analysis

Zolpidem 6-Carboxylic Acid Methyl Ester is synthesized through a two-step sequence involving imine formation and subsequent tandem reaction between an imine and propiolamide in the presence of CuI/BINOL .


Molecular Structure Analysis

The molecular structure of Zolpidem 6-Carboxylic Acid Methyl Ester is represented by the formula C20H21N3O3 . The structure is based on the imidazo[1,2-a]pyridine scaffold .


Chemical Reactions Analysis

The synthesis of Zolpidem 6-Carboxylic Acid Methyl Ester involves a copper-catalyzed three-component coupling reaction and pyrrolidine-catalyzed imine formation .


Physical And Chemical Properties Analysis

Zolpidem 6-Carboxylic Acid Methyl Ester is a neat product with a molecular weight of 351.4 . As an ester, it is polar but does not engage in intermolecular hydrogen bonding, thus having a lower boiling point than its isomeric carboxylic acids counterparts .

Scientific Research Applications

Metabolism and Detection Techniques

  • Zolpidem 6-Carboxylic Acid Methyl Ester (M2) is a significant metabolite of Zolpidem, crucial for understanding its metabolism. A study by Yamaguchi et al. (2022) demonstrated the quantification of M2 and other Zolpidem metabolites in postmortem urine, providing insights into the drug's metabolic pathways and its potential involvement in drug-facilitated crimes (Yamaguchi, Ohno, & Kanawaku, 2022).

  • Shi et al. (2012) developed a method for determining Zolpidem and its main metabolites, including Zolpidem 6-Carboxylic Acid (ZCA), in biological fluids. This approach aids forensic analysis and provides a deeper understanding of the drug's pharmacokinetics (Shi, Xiang, Shen, & Shen, 2012).

  • A study by Lewis and Vine (2007) presented a method to detect and quantify Zolpidem Carboxylic Acid (ZCA), the major urinary metabolite of Zolpidem, highlighting its significance in the identification of drug exposure (Lewis & Vine, 2007).

Genetic Influence on Metabolism

  • Shen et al. (2013) explored the impact of CYP3A4 and CYP2C19 genetic polymorphisms on Zolpidem metabolism in the Chinese Han population, suggesting a significant genetic factor in individual drug metabolism, including the formation of ZCA (Shen, Shi, & Xiang, 2013).

Antioxidant and Neuroprotective Properties

  • Bortoli et al. (2019) investigated the antioxidant potential of Zolpidem, suggesting its potential beneficial effect against oxidative injury in diseases, including psychiatric disorders. This research opens up avenues for its application beyond sleep disorders (Bortoli et al., 2019).

Analytical Methods for Metabolites Detection

  • Er-lian (2010) developed a method for analyzing Zolpidem and its carboxyl metabolites in blood samples, contributing to the pharmacological and toxicological understanding of Zolpidem and its derivatives (Chen Er-lian, 2010).

properties

IUPAC Name

methyl 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-5-7-14(8-6-13)19-16(11-18(24)22(2)3)23-12-15(20(25)26-4)9-10-17(23)21-19/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGUQNRCDQDKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017586
Record name Cycloechinulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zolpidem 6-Carboxylic Acid Methyl Ester

CAS RN

917252-81-4, 143086-29-7
Record name Methyl 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917252-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloechinulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

O-(1H-Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (7.752 g, 20.48 mmol), 1-hydroxybenzotriazole (0.92 g, 6.8 mmol) and n,n-ethyldiisopropylamine (4.8 ml, 27.76 mmol) were added to a suspension of 5 (4.4 g, 13.6 mmol) in dichloromethane (200 ml). The solution was stirred for 30 min under nitrogen, dimethylamine (2M in THF, 9.33 ml, 28.0 mmol) added and the mixture stirred at room temperature for 3 hr. Dichloromethane (200 ml) was added, and the solution washed with HCl (0.5M), saturated NaCl solution, and 10% NaHCO3 solution. The organic phase was dried over MgSO4 and solvent evaporated to give a light cream solid methyl 3-dimethylcarbamoylmethyl-2-(4-tolyl)imidazo[1,2-a]pyridine-6-carboxylate 6 (3.2 g, 67%).
Quantity
0.92 g
Type
reactant
Reaction Step One
[Compound]
Name
n,n-ethyldiisopropylamine
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
5
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.33 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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